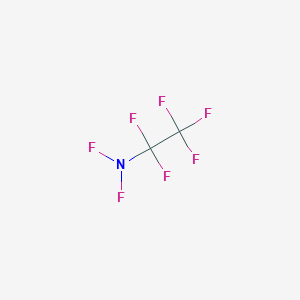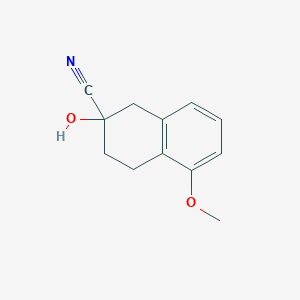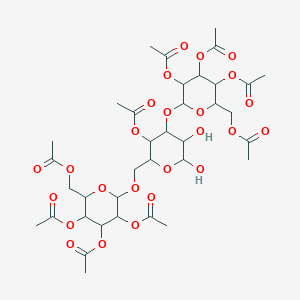
4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose is a complex carbohydrate derivative. It is a type of glycoside, where a sugar molecule is bonded to another functional group via a glycosidic bond. This compound is of interest in various fields such as organic chemistry, biochemistry, and pharmaceutical sciences due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose typically involves the protection of hydroxyl groups in mannopyranose followed by glycosylation reactions. The acetylation of hydroxyl groups can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The glycosylation step may involve the use of a glycosyl donor and an acceptor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such complex carbohydrates often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the acetyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate hydroxyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Mannopyranosides: Other glycosides derived from mannopyranose.
Acetylated Sugars: Compounds with acetyl groups attached to sugar molecules.
Uniqueness
The uniqueness of 4-O-Acetyl-3,6-DI-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C36H50O25 |
|---|---|
Molecular Weight |
882.8 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[[3-acetyloxy-5,6-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H50O25/c1-13(37)48-10-23-27(52-16(4)40)30(54-18(6)42)32(56-20(8)44)35(59-23)50-12-22-26(51-15(3)39)29(25(46)34(47)58-22)61-36-33(57-21(9)45)31(55-19(7)43)28(53-17(5)41)24(60-36)11-49-14(2)38/h22-36,46-47H,10-12H2,1-9H3 |
InChI Key |
CBPYPXHPEOFWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)

![Cyclohepta[f]indene](/img/structure/B14747578.png)


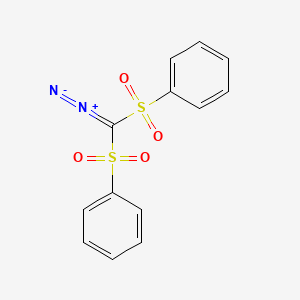
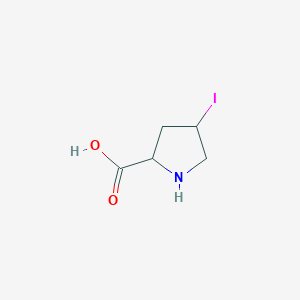
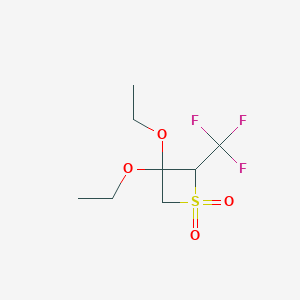
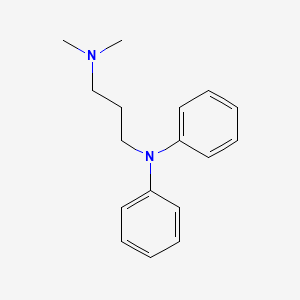
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)

